1-Methoxyisoquinoline-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyisoquinoline-4-carboxylic acid is a heterocyclic compound belonging to the isoquinoline family. It features a methoxy group (-OCH3) attached to the isoquinoline ring at position 1 and a carboxylic acid group (-COOH) at position 4. This compound has garnered significant attention due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methoxyisoquinoline-4-carboxylic acid typically involves the reaction of isoquinoline derivatives with methoxy and carboxyl functional groups. One common method includes the use of isatin as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of 1-methoxyisoquinoline-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and catalysts to facilitate the process.
Major Products Formed: The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Methoxyisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the methoxy and carboxyl groups.
Quinoline: Another heterocyclic compound with a benzene ring fused to a pyridine ring, used in various industrial and medicinal applications
Uniqueness: 1-Methoxyisoquinoline-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxyl groups allow for diverse chemical reactions and potential therapeutic applications, setting it apart from other isoquinoline derivatives .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-methoxyisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-10-8-5-3-2-4-7(8)9(6-12-10)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
OTPHYTAWNNLUHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.